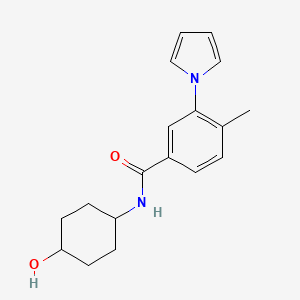
2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, biochemistry, and materials science. This compound is also known as MEK inhibitor, which means it inhibits the activity of MEK enzymes, which play a crucial role in various cellular processes.
Wirkmechanismus
2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide inhibits the activity of MEK enzymes, which play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. MEK enzymes are part of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of MEK enzymes, 2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide can disrupt the MAPK pathway, leading to the inhibition of cell proliferation and the induction of cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide depend on the specific cellular context in which it is used. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death, leading to the suppression of tumor growth. In Alzheimer's and Parkinson's disease, this compound has been shown to protect neurons from degeneration, leading to the improvement of cognitive and motor functions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is its specificity for MEK enzymes, which allows for the selective inhibition of the MAPK pathway. This compound also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of this compound is its potential toxicity, which requires careful dose optimization and toxicity testing.
Zukünftige Richtungen
There are several future directions for the research on 2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide. One direction is the development of more potent and selective MEK inhibitors, which can be used for the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is the investigation of the role of MEK enzymes in other cellular processes, including metabolism and immune response. Additionally, the use of 2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide as a building block for the synthesis of new materials with unique properties is also an area of interest for future research.
Synthesemethoden
The synthesis of 2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide can be achieved through various methods, including the reaction of 2-bromoethylamine hydrobromide with 2-methylbenzoic acid, followed by reaction with pyrrolidine-2-one. Another method involves the reaction of 2-methylbenzoyl chloride with N-(2-oxo-2-pyrrolidin-1-yl)ethylamine.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been extensively studied for its potential applications in various scientific fields. In pharmaceutical research, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used to study the role of MEK enzymes in cellular processes, including cell proliferation and differentiation. In materials science, this compound has been used as a building block for the synthesis of various materials, including polymers and nanoparticles.
Eigenschaften
IUPAC Name |
2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11-6-2-3-7-12(11)14(18)15-10-13(17)16-8-4-5-9-16/h2-3,6-7H,4-5,8-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPBHEYNCAVIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



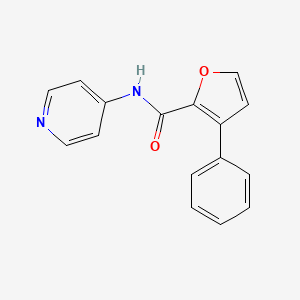
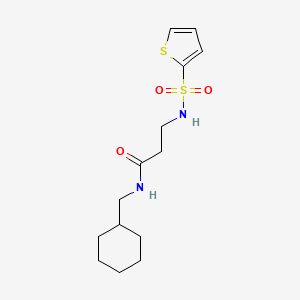
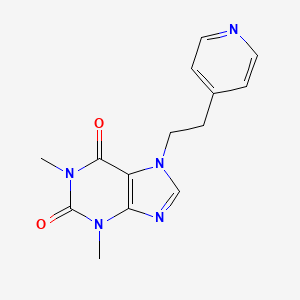

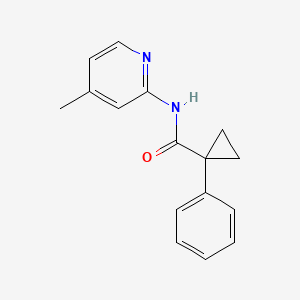
![2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7471216.png)

![[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)
![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)
